6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
Description
Properties
IUPAC Name |
6-methoxy-2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-18-12-3-2-10-9-16(14(17)13(10)8-12)11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRAXNMMXIJRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)C3CCNCC3)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439896-47-5 | |
| Record name | 1H-Isoindol-1-one, 2,3-dihydro-6-methoxy-2-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Displacement and Cyclization Strategies
Optimization Challenges and Solutions
Side Reactions in Piperidine Coupling
Patent US-9518043 highlights challenges in acrylization and Mitsunobu reactions, where low yields (e.g., 13%) and byproducts necessitate chromatographic purification. For the target compound, substituting Mitsunobu conditions with metal-catalyzed couplings could mitigate these issues. For instance, employing Pd-mediated cross-coupling under inert atmospheres improves regioselectivity.
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote decomposition at elevated temperatures. Patent US-9518043 recommends inert polar protic solvents (e.g., N-methylpyrrolidinone) for nucleophilic substitutions, paired with non-nucleophilic bases (e.g., DBU) to minimize ester hydrolysis.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.85 ppm) and multiplet resonances for the piperidine protons (δ 1.50–3.00 ppm). The isoindol-1-one carbonyl appears at ~δ 167 ppm in ¹³C NMR .
- HPLC-MS : Electrospray ionization (ESI+) typically shows [M+H]⁺ at m/z 263.1 for the free base and a chloride adduct at m/z 299.1 for the hydrochloride salt.
Purity Assessment
Suppliers like Kishida Chemical Co., Ltd. and Arctom report purity ≥95% via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Residual solvents (e.g., DMF) are quantified using GC-MS, adhering to ICH Q3C guidelines.
Industrial-Scale Feasibility
Scaling the synthesis requires addressing:
- Cost of palladium catalysts : Ligand-free systems or recyclable catalysts (e.g., Pd/C) reduce expenses.
- Waste management : Solvent recovery (e.g., DMF distillation) and aqueous workups minimize environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy group and lactam structure participate in hydrolysis under acidic or basic conditions:
Key Observations :
-
Basic hydrolysis of the methoxy group yields phenolic derivatives, critical for further functionalization .
-
Lewis acids like BCl₃ selectively deprotect methoxy groups without affecting the piperidine ring .
-
Strong acidic conditions destabilize the lactam ring, generating linear amides or carboxylic acids.
Nucleophilic Substitutions
The methoxy group and lactam carbonyl are sites for nucleophilic attack:
Mechanistic Insights :
-
Grignard reagents add to the carbonyl group, forming secondary alcohols, though steric hindrance from the piperidine ring reduces yields.
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SOCl₂ converts the lactam carbonyl to a reactive chloride intermediate, enabling downstream coupling reactions.
Piperidine Ring Functionalization
The piperidin-4-yl group undergoes alkylation, acylation, and oxidation:
Example Synthesis :
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Treatment with formaldehyde and sodium triacetoxyborohydride yields the N-methylated derivative (73% yield) .
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Acylation with isobutyryl chloride forms a stable amide linkage (64% yield) .
Ring-Opening and Rearrangements
The isoindolone core undergoes ring-opening under specific conditions:
| Conditions | Products | Applications | Source |
|---|---|---|---|
| H₂O₂, Fe²⁺ catalyst | Oxidative ring expansion | Forms quinoline derivatives | |
| LiAlH₄ | Reduction to isoindoline | Generates secondary amine |
Notable Data :
-
Oxidative ring expansion with H₂O₂/Fe²⁺ produces tricyclic structures via radical intermediates.
-
Reduction with LiAlH₄ cleaves the lactam carbonyl, yielding a reduced isoindoline scaffold.
Cross-Coupling Reactions
The aromatic methoxy group facilitates metal-catalyzed couplings:
| Reaction | Catalysts | Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylpiperidine analogues |
Optimized Conditions :
-
Suzuki couplings require inert atmospheres and temperatures >80°C for efficient aryl-aryl bond formation .
Stability and Byproduct Analysis
Critical stability data under varying conditions:
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study: TNF Inhibition
A patent (EP1767533A1) describes the compound as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory processes. This inhibition suggests potential applications in treating autoimmune diseases and inflammatory disorders .
Neuropharmacology
The compound’s piperidine moiety is associated with various neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Study: Antidepressant Activity
A study demonstrated that compounds structurally related to this compound exhibit antidepressant-like effects in animal models. This suggests potential for development into antidepressant medications.
Anticancer Research
The compound's ability to inhibit certain cellular pathways makes it a candidate for anticancer research. The isoindole scaffold has been linked to various anticancer activities.
Case Study: Cytotoxicity Assays
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Drug Development
Due to its diverse pharmacological properties, this compound can serve as a lead structure for the development of new drugs targeting various conditions, including pain management and neurodegenerative diseases.
| Activity Type | Target | Assay Type | Result |
|---|---|---|---|
| TNF Inhibition | TNF-alpha | Enzyme Inhibition | Potent inhibitor |
| Antidepressant Activity | Serotonin Receptors | Behavioral Assay | Positive modulation |
| Cytotoxicity | Cancer Cell Lines | MTT Assay | Significant cytotoxicity |
Summary of Research Findings
Mechanism of Action
The mechanism by which 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Structural Analogs
2.1.1. 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one Hydrochloride
- Core Structure : Isoindol-1-one.
- Substituents : Methoxy at position 5 (vs. position 6 in the target compound).
- Availability : Supplied by CymitQuimica (Ref: 10-F097206) .
2.1.2. 6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one Hydrochloride
- Core Structure : Indol-2-one (vs. isoindol-1-one).
- Substituents : Chloro at position 6; piperidin-4-ylidene (unsaturated piperidine) at position 3.
- Key Difference : The indole core and unsaturated piperidine moiety may confer distinct pharmacokinetic properties, such as increased rigidity or altered solubility.
- Availability : Marketed by EOS Med Chem (CAS: 1240526-91-3) .
2.1.3. 5-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one Hydrochloride
- Core Structure : Isoindol-1-one.
- Substituents: Aminomethyl at position 5.
- Key Difference: The polar aminomethyl group could enhance aqueous solubility but reduce membrane permeability compared to methoxy or chloro substituents.
- Availability : Listed by Enamine Ltd (CAS: EN300-744369) .
Comparative Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Supplier/Purity | Potential Applications |
|---|---|---|---|---|---|
| 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | Isoindol-1-one | 6-OCH₃, 2-piperidin-4-yl | ~284.8 | CymitQuimica (≥95%) | Kinase inhibition, CNS agents |
| 5-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | Isoindol-1-one | 5-OCH₃, 2-piperidin-4-yl | ~284.8 | CymitQuimica (≥95%) | Structural isomer studies |
| 6-Chloro-3-(piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one hydrochloride | Indol-2-one | 6-Cl, 3-piperidin-4-ylidene | ~296.2 | EOS Med Chem | Anticancer, enzyme inhibition |
| 5-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | Isoindol-1-one | 5-CH₂NH₂ | ~182.65 | Enamine Ltd | Prodrug development |
Pharmacological and Physicochemical Insights
- Methoxy vs. Chloro Substitutions : Methoxy groups (electron-donating) may improve metabolic stability compared to chloro (electron-withdrawing), which could enhance reactivity but increase toxicity risks .
- Core Structure Impact : Isoindol-1-one derivatives exhibit planar aromatic systems conducive to π-π stacking in enzyme binding pockets, whereas indol-2-one cores may adopt different conformations .
Notes and Limitations
- Data Gaps : The provided evidence lacks detailed pharmacological data (e.g., IC₅₀, bioavailability). Comparisons are primarily structural.
- Commercial Relevance : All compared compounds are available from specialized suppliers (e.g., CymitQuimica, EOS Med Chem), indicating their utility in early-stage drug discovery .
Biological Activity
6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride (CAS 1630807-17-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, indicating a complex structure that may contribute to its biological functions. The compound features a methoxy group and a piperidine moiety, which are often associated with diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various isoindole derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness comparable to standard antibiotics like ampicillin .
Neuropharmacological Effects
Research indicates that compounds with isoindole structures can modulate neurotransmitter systems. For example, some derivatives have been identified as allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and neuroplasticity . This suggests that this compound may have potential applications in treating neurological disorders.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the piperidine ring contributes to receptor binding affinity and selectivity. Additionally, the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Study: Antimicrobial Efficacy
A study investigating various isoindole derivatives found that certain structural modifications significantly enhanced antimicrobial potency. Compounds were tested against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 to 200 µg/mL, indicating moderate to strong antimicrobial activity .
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| Isoindole A | 50 | S. aureus |
| Isoindole B | 100 | E. coli |
| 6-Methoxy... | TBD | TBD |
Neuropharmacological Study
In another study evaluating the neuropharmacological effects of similar compounds, it was found that certain derivatives could enhance cognitive function in animal models by modulating glutamatergic signaling pathways . The implications for conditions like Alzheimer's disease are significant, as enhancing mGluR activity could potentially improve synaptic health.
Q & A
Q. What safety precautions should be implemented when handling 6-Methoxy-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride in laboratory settings?
Answer:
- Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required for prolonged exposure .
- Emergency Measures: In case of skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage: Store in tightly sealed containers, away from heat and light, in a cool, dry environment .
Q. Which analytical techniques are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm proton and carbon environments, focusing on the piperidine and isoindolone moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, employ single-crystal X-ray diffraction refined using SHELX software (e.g., SHELXL for small-molecule refinement) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Answer:
- Solubility Testing: Screen in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM, chloroform). Hydrochloride salts typically exhibit higher aqueous solubility .
- Experimental Design: For biological assays, use dimethyl sulfoxide (DMSO) as a stock solvent, followed by dilution in aqueous buffers. Centrifuge to remove insoluble particulates .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?
Answer:
- Data Validation: Use SHELXL’s built-in tools (e.g., Rint, GooF) to assess data quality. High R-factors may indicate twinning or disorder .
- Twinning Analysis: Apply the TWIN/BASF commands in SHELX to model twinned crystals.
- Disorder Modeling: Refine split positions for disordered atoms (e.g., methoxy or piperidine groups) using PART/SUMP restraints .
Q. What strategies are effective for identifying and quantifying impurities in synthesized batches?
Answer:
- Chromatographic Methods: Use reverse-phase HPLC with UV detection, comparing retention times to pharmacopeial reference standards (e.g., EP or USP impurities) .
- Mass Spectral Cross-Validation: Couple LC-MS to confirm impurity structures via fragmentation patterns.
- Quantitative NMR (qNMR): Integrate impurity peaks against a certified internal standard (e.g., maleic acid) .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
Answer:
- Accelerated Stability Studies: Conduct stress testing at elevated temperatures (40–60°C) and varying pH (1–13) to identify degradation products .
- Analytical Monitoring: Track decomposition via HPLC at 254 nm. Hydrolysis of the isoindolone ring or piperidine protonation may occur under acidic conditions .
- Storage Recommendations: Long-term stability requires desiccated storage at -20°C, with inert gas (N2) purging to prevent oxidation .
Q. What computational methods support the analysis of this compound’s reactivity or pharmacophore modeling?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., piperidine nitrogen, methoxy group) .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions if the compound is a kinase or GPCR modulator, using software like GROMACS .
- Pharmacophore Alignment: Compare with structural analogs (e.g., piperidine-containing isoindolones) to identify conserved binding motifs .
Q. How can synthetic yields be optimized while minimizing byproduct formation?
Answer:
- Reaction Monitoring: Use in situ FTIR or LC-MS to track intermediate formation (e.g., ring closure of isoindolone) .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts for selective piperidine coupling .
- Workup Optimization: Employ column chromatography with gradient elution (hexane:EtOAc) to isolate the hydrochloride salt from unreacted precursors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
